7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester
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Overview
Description
7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane framework, which includes an oxygen atom integrated into the bicyclic system. The presence of carboxylic acid and ester functional groups further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester typically involves multiple steps, starting from simpler precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial methods may also incorporate green chemistry principles to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo(4.1.0)heptyl methyl ester
- Ethyl (3R, 4R, 5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester lies in its specific bicyclic structure and the presence of both carboxylic acid and ester functional groups. This combination of features provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
195065-80-6 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C17H26O4/c1-16(2,11-6-7-17(3)14(9-11)20-17)21-15(18)10-4-5-12-13(8-10)19-12/h10-14H,4-9H2,1-3H3 |
InChI Key |
BHSXLEBEFBJDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1O2)C(C)(C)OC(=O)C3CCC4C(C3)O4 |
Origin of Product |
United States |
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